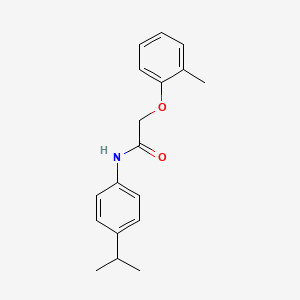
N-(4-isopropylphenyl)-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-2-(2-methylphenoxy)acetamide, also known as 'Ibuprofen', is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Ibuprofen is commonly used to treat mild to moderate pain, fever, and inflammation in conditions such as headache, toothache, menstrual cramps, arthritis, and other inflammatory disorders.
作用機序
Ibuprofen works by inhibiting the production of prostaglandins, which are responsible for pain, fever, and inflammation. Ibuprofen blocks the action of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. By inhibiting COX, Ibuprofen reduces the production of prostaglandins and thus reduces pain, fever, and inflammation.
Biochemical and Physiological Effects:
Ibuprofen has several biochemical and physiological effects. It has been shown to reduce pain, fever, and inflammation by inhibiting the production of prostaglandins. Ibuprofen also has a mild anticoagulant effect, which can reduce the risk of blood clots. Ibuprofen has been shown to have a low incidence of gastrointestinal side effects compared to other NSAIDs.
実験室実験の利点と制限
Ibuprofen has several advantages for lab experiments. It is readily available and inexpensive, making it a cost-effective option for researchers. Ibuprofen is also well-tolerated and has a low incidence of side effects, making it a safe option for lab experiments. However, Ibuprofen has a short half-life and may require frequent dosing in experiments.
将来の方向性
There are several future directions for the research on Ibuprofen. One area of research is the potential use of Ibuprofen in cancer therapy. Ibuprofen has been shown to inhibit the growth of certain cancer cells and may have potential as an adjuvant therapy in cancer treatment. Another area of research is the development of new formulations of Ibuprofen that can increase its bioavailability and reduce the frequency of dosing. Additionally, research on the long-term effects of Ibuprofen use is needed to better understand its safety profile.
Conclusion:
In conclusion, Ibuprofen is a widely used NSAID that has several therapeutic effects. Ibuprofen works by inhibiting the production of prostaglandins, which are responsible for pain, fever, and inflammation. Ibuprofen has several advantages for lab experiments, including its availability, low cost, and safety profile. However, Ibuprofen has a short half-life and may require frequent dosing in experiments. Future research on Ibuprofen is needed to better understand its potential use in cancer therapy, the development of new formulations, and its long-term safety profile.
合成法
Ibuprofen can be synthesized by the reaction of isobutylbenzene with propionic anhydride in the presence of a catalyst such as aluminum chloride. The resulting intermediate is then hydrolyzed with sodium hydroxide to form Ibuprofen. The synthesis of Ibuprofen is a well-established process and is widely used in the pharmaceutical industry.
科学的研究の応用
Ibuprofen has been extensively studied for its therapeutic effects and has been used in many clinical trials. It has been shown to be effective in treating pain, fever, and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory disorders. Ibuprofen has also been studied for its potential use in cancer therapy as it has been shown to inhibit the growth of certain cancer cells.
特性
IUPAC Name |
2-(2-methylphenoxy)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-8-10-16(11-9-15)19-18(20)12-21-17-7-5-4-6-14(17)3/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYOJJKZOALXOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B5746810.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5746813.png)
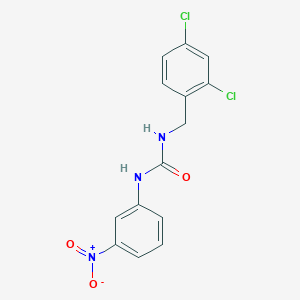
![1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5746826.png)
![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5746828.png)

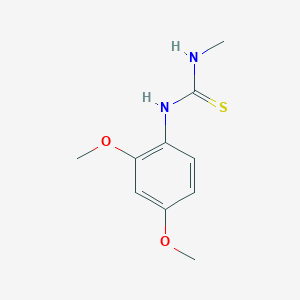
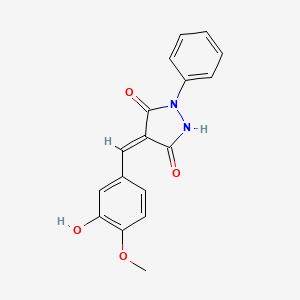

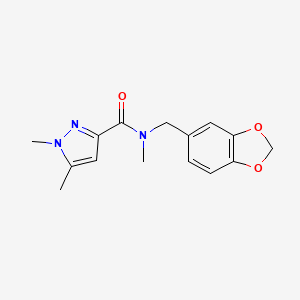
![3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5746874.png)
![4-methoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5746875.png)
![4-({[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5746883.png)
![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5746903.png)